Molecular Structure and Physicochemical Properties
Molecular Structure and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Characterization of 3-(1-Hydroxyethyl)benzamide
Abstract: This technical guide provides a comprehensive overview of the chemical properties, characterization, and handling of 3-(1-Hydroxyethyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies. In the absence of extensive dedicated literature for this specific isomer, this guide establishes a foundational understanding by drawing upon established chemical principles and comparative data from analogous structures, such as the parent benzamide molecule and its isomers. The narrative explains the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for empirical analysis.
3-(1-Hydroxyethyl)benzamide is a derivative of benzamide, featuring a 1-hydroxyethyl group at the meta position of the benzene ring. This substitution introduces a chiral center and significantly influences the molecule's polarity, solubility, and potential for hydrogen bonding compared to the parent benzamide. These properties are critical for its behavior in both chemical reactions and biological systems.
The structural relationship between benzamide and its derivative is illustrated below.
Caption: Structural relationship of 3-(1-Hydroxyethyl)benzamide to its parent molecule.
The key physicochemical properties are summarized in the table below. It is important to note that where experimental data for 3-(1-Hydroxyethyl)benzamide is not publicly available, values are estimated based on its isomer, 4-(1-Hydroxyethyl)benzamide, and established chemical principles.[1]
| Property | Value / Predicted Value | Source |
| IUPAC Name | 3-(1-Hydroxyethyl)benzamide | - |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Number | Not assigned; Isomer 4-(1-Hydroxyethyl)benzamide is 1175301-23-1 | [1] |
| Appearance | Predicted: White to off-white crystalline powder | [2][3] |
| Boiling Point | Predicted: ~346.0 ± 25.0 °C | [1] |
| Melting Point | Not determined; likely higher than benzamide (125-128 °C) due to hydrogen bonding | [2] |
| Solubility | Predicted: Slightly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) | [3][4][5] |
| pKa | Not determined; predicted to be weakly acidic (hydroxyl proton) and very weakly basic (amide) | [6] |
| LogP | Predicted: ~1.54 | [1] |
Proposed Synthesis and Purification Workflow
A reliable and straightforward method for synthesizing 3-(1-Hydroxyethyl)benzamide is the selective reduction of 3-acetylbenzamide. The use of sodium borohydride (NaBH₄) is ideal for this transformation as it is a mild reducing agent that selectively reduces ketones in the presence of amides.
Caption: General workflow for the synthesis and purification of 3-(1-Hydroxyethyl)benzamide.
Detailed Synthesis Protocol
This protocol is a standard procedure for the reduction of an aromatic ketone to a secondary alcohol.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 3-acetylbenzamide in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 0.1-0.5 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial to control the exothermic reaction and prevent side reactions.
-
Reagent Addition: Add sodium borohydride (NaBH₄, ~1.1 equivalents) slowly in small portions over 15-30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl until the effervescence ceases, or by adding acetone to consume excess NaBH₄.
-
Solvent Removal: Remove the bulk of the organic solvent using a rotary evaporator.
-
Extraction: Add deionized water to the residue and extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Spectroscopic and Chromatographic Characterization
Accurate structural confirmation and purity assessment are paramount. The following section details the expected analytical signatures for 3-(1-Hydroxyethyl)benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be acquired in a solvent like DMSO-d₆, which allows for the observation of exchangeable -OH and -NH₂ protons.
-
¹H NMR (400 MHz, DMSO-d₆) Predicted Spectrum:
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Aromatic Protons (δ 7.3-8.0 ppm): Four protons exhibiting a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.
-
Amide Protons (-CONH₂, δ ~7.5 and ~8.0 ppm): Two broad singlets, integrating to one proton each.
-
Methine Proton (-CH(OH)-, δ ~4.8 ppm): A quartet, coupled to the adjacent methyl protons (J ≈ 6.5 Hz).
-
Hydroxyl Proton (-OH, δ ~5.2 ppm): A doublet, coupled to the methine proton. This signal will disappear upon a D₂O shake.
-
Methyl Protons (-CH₃, δ ~1.3 ppm): A doublet, integrating to three protons, coupled to the methine proton (J ≈ 6.5 Hz).
-
-
¹³C NMR (100 MHz, DMSO-d₆) Predicted Spectrum:
-
Carbonyl Carbon (C=O): δ ~168 ppm.
-
Aromatic Carbons: Six signals between δ ~122-145 ppm.
-
Methine Carbon (-CH(OH)-): δ ~68 ppm.
-
Methyl Carbon (-CH₃): δ ~25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum is typically acquired using a KBr pellet or as a thin film.
-
Expected Characteristic Absorption Bands:
-
O-H Stretch (Alcohol): Broad peak, ~3400-3200 cm⁻¹.
-
N-H Stretch (Primary Amide): Two distinct sharp peaks, ~3350 and ~3180 cm⁻¹.[7][8]
-
C-H Stretch (Aromatic/Aliphatic): ~3100-2850 cm⁻¹.
-
C=O Stretch (Amide I Band): Strong, sharp peak, ~1650 cm⁻¹.[7]
-
N-H Bend (Amide II Band): ~1620 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the ~1600-1450 cm⁻¹ region.
-
C-O Stretch (Secondary Alcohol): ~1100-1050 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.
-
Expected Fragmentation Pattern (Electron Ionization, EI):
-
Molecular Ion (M⁺): m/z = 165.
-
Key Fragments:
-
m/z = 150: Loss of a methyl radical (•CH₃).
-
m/z = 147: Loss of water (H₂O).
-
m/z = 121: Alpha-cleavage resulting in a benzamide fragment ion.
-
m/z = 105: Formation of the resonance-stabilized benzoyl cation, a characteristic fragment for benzamides.[9][10]
-
m/z = 77: Phenyl cation, resulting from the loss of CO from the benzoyl cation.[9]
-
-
High-Performance Liquid Chromatography (HPLC) Workflow
Reverse-phase HPLC is the standard method for assessing the purity of the synthesized compound.
Caption: A typical analytical HPLC workflow for purity determination.
Safety and Handling
While specific toxicological data for 3-(1-Hydroxyethyl)benzamide is unavailable, a conservative approach to handling is required based on data from benzamide and related structures.[11][12] Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[11][13]
| Hazard Class | GHS Classification (Assumed) | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302: Harmful if swallowed.[11] |
| Germ Cell Mutagenicity | Category 2 (Suspected of causing genetic defects) | H341: Suspected of causing genetic defects.[11] |
| Skin Irritation | Category 2 (Causes skin irritation) | P264, P280: Wash skin thoroughly after handling. Wear protective gloves.[14] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[14] |
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-(1-Hydroxyethyl)benzamide is a valuable chemical entity whose properties can be reliably predicted and characterized through standard analytical techniques. This guide provides the necessary foundational protocols and expected data for its synthesis, purification, and comprehensive characterization. By applying these rigorous methodologies, researchers can confidently utilize this compound in their discovery and development pipelines, ensuring both scientific integrity and operational safety.
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YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
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